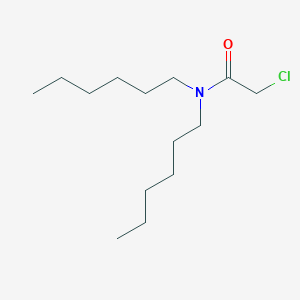
Chloroacetamide, N,N-dihexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloroacetamide, N,N-dihexyl- is a useful research compound. Its molecular formula is C14H28ClNO and its molecular weight is 261.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloroacetamide, N,N-dihexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloroacetamide, N,N-dihexyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Herbicidal Activity
Chloroacetamides are well-known for their herbicidal properties. Recent studies have synthesized novel derivatives of chloroacetamides, including N,N-dihexyl-2-chloroacetamide, and evaluated their efficacy as herbicides. A study investigated four newly synthesized chloroacetamide derivatives against two weed species: Anagallis arvensis (broadleaf weed) and Lolium temulentum (narrowleaf weed). The results indicated that certain derivatives exhibited lower EC50 values than acetochlor, a standard herbicide, demonstrating their potential as effective herbicidal agents .
| Compound Name | Target Weeds | EC50 Value (mg/L) | Comparison Standard |
|---|---|---|---|
| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | Anagallis arvensis | < acetochlor | Acetochlor |
| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide | Lolium temulentum | < acetochlor | Acetochlor |
Mechanism of Action
The mechanism underlying the herbicidal activity of chloroacetamides involves inhibition of very long chain fatty acid synthase (VLCFAs), which is crucial for lipid biosynthesis in plants. Molecular docking studies have shown that these compounds exhibit acceptable binding affinity to the active sites of VLCFAs, indicating their potential as selective herbicides .
Medicinal Applications
Antimicrobial Potential
Chloroacetamides have also been investigated for their antimicrobial properties. A study screened various N-substituted phenyl-2-chloroacetamides for antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that compounds with halogenated substituents on the phenyl ring exhibited significant antimicrobial activity, particularly against Gram-positive bacteria and methicillin-resistant strains .
| Compound Structure | Antimicrobial Activity | Effective Against |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | High | Staphylococcus aureus, MRSA |
| N-(3-bromophenyl)-2-chloroacetamide | Moderate | Candida albicans |
Structure-Activity Relationship
The study highlighted the importance of the chemical structure in determining the biological activity of chloroacetamides. The position and nature of substituents significantly influence their lipophilicity and ability to penetrate cell membranes, which are critical factors for antimicrobial efficacy .
Toxicological Studies
Understanding the safety profile of chloroacetamide is crucial for its application in both agriculture and medicine. Toxicological assessments have been conducted to evaluate its acute toxicity through various routes of administration (oral, subcutaneous, dermal). Notably, a dermal NOAEL (No Observed Adverse Effect Level) of 50 mg/kg body weight per day was established based on observed weight loss and histopathological changes in animal models .
Case Studies
Case Study on Herbicidal Efficacy
A detailed case study was conducted on the herbicidal efficacy of synthesized chloroacetamide derivatives against specific weed species. This study involved:
- Objective: To evaluate the effectiveness of new chloroacetamide derivatives compared to standard herbicides.
- Methodology: Laboratory experiments were performed to determine the EC50 values for each compound.
- Findings: The results indicated that certain derivatives had superior efficacy over traditional herbicides, suggesting their potential for commercial agricultural use.
Case Study on Antimicrobial Activity
Another case study focused on the antimicrobial properties of chloroacetamides:
- Objective: To assess the antimicrobial effectiveness against various pathogens.
- Methodology: Quantitative structure-activity relationship (QSAR) analysis was employed alongside standard antimicrobial testing.
- Findings: The study confirmed that specific structural modifications enhanced antimicrobial activity, paving the way for future drug development .
Eigenschaften
CAS-Nummer |
32322-39-7 |
|---|---|
Molekularformel |
C14H28ClNO |
Molekulargewicht |
261.83 g/mol |
IUPAC-Name |
2-chloro-N,N-dihexylacetamide |
InChI |
InChI=1S/C14H28ClNO/c1-3-5-7-9-11-16(14(17)13-15)12-10-8-6-4-2/h3-13H2,1-2H3 |
InChI-Schlüssel |
ZGQVQRKCUZEQLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(CCCCCC)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















